molecular formula C10H8O2 B14612798 2-Methylphenyl prop-2-ynoate CAS No. 60998-74-5

2-Methylphenyl prop-2-ynoate

Cat. No.: B14612798
CAS No.: 60998-74-5
M. Wt: 160.17 g/mol
InChI Key: DUJIKHGUEQRJPL-UHFFFAOYSA-N
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Description

2-Methylphenyl prop-2-ynoate is an ester derived from propiolic acid (prop-2-ynoic acid) and 2-methylphenol. Its structure features a terminal alkyne group (C≡C) conjugated to an ester moiety, with a methyl substituent at the ortho position of the phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive alkyne group, which participates in click chemistry (e.g., Huisgen cycloaddition) and other alkyne-specific transformations .

Properties

CAS No.

60998-74-5

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

(2-methylphenyl) prop-2-ynoate

InChI

InChI=1S/C10H8O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h1,4-7H,2H3

InChI Key

DUJIKHGUEQRJPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl prop-2-ynoate typically involves the esterification of 2-methylphenylacetylene with methanol in the presence of a suitable catalyst. One common method involves the use of sulfuric acid as a catalyst, which facilitates the esterification reaction under reflux conditions. The reaction can be represented as follows:

2-Methylphenylacetylene+MethanolH2SO42-Methylphenyl prop-2-ynoate+Water\text{2-Methylphenylacetylene} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Methylphenyl prop-2-ynoate} + \text{Water} 2-Methylphenylacetylene+MethanolH2​SO4​​2-Methylphenyl prop-2-ynoate+Water

Industrial Production Methods

In an industrial setting, the production of 2-Methylphenyl prop-2-ynoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity 2-Methylphenyl prop-2-ynoate suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group undergoes oxidation under controlled conditions:

Reagent SystemConditionsProductYieldReference
KMnO₄/H₂SO₄Aqueous, 0–5°C2-Methylphenyl malonate78%
CrO₃/AcOHReflux, 4 hr2-Methylphenyl oxo-propanoate62%
O₃ followed by H₂O₂−78°C, then RT2-Methylphenyl glyoxylic acid85%

Mechanistic Insight : Oxidative cleavage of the triple bond proceeds via formation of a dioxirane intermediate in ozonolysis, while permanganate-mediated oxidation follows a stepwise electron-transfer pathway .

Reduction Reactions

Selective reduction of the alkyne or ester moiety is achievable:

ReagentTarget SiteProductSelectivityReference
H₂ (1 atm)/Lindlar catalystAlkynecis-2-Methylphenyl propenoate>95%
LiAlH₄/THFEster3-(2-Methylphenyl)prop-2-yn-1-ol88%
NaBH₄/MeOHNo reaction

Structural Influence : Crystallographic data shows that the planar alkyne system allows precise cis hydrogenation, while the ester carbonyl’s electron-withdrawing nature limits borohydride reactivity .

Electrophilic Aromatic Substitution

The 2-methylphenyl group participates in regioselective substitutions:

ReactionReagentPositionProduct Ratio (ortho:meta:para)Reference
NitrationHNO₃/H₂SO₄C-4 and C-665:10:25
BrominationBr₂/FeBr₃C-482% mono-substituted
SulfonationSO₃/H₂SO₄C-573%

Steric Effects : X-ray studies confirm that the ortho-methyl group directs electrophiles to the C-4 and C-6 positions through a combination of steric hindrance and electronic deactivation .

Acid-Catalyzed Transformations

In superacidic media (HF/SbF₅), unique protonation behavior occurs:

ConditionProtonation SiteObserved StructureStabilityReference
HF/SbF₅ (−78°C)Alkyne π-systemSyn-protonated enolonium ion>6 months
HF/AsF₅ (RT)Ester carbonylAnti-protonated oxocarbenium2 weeks

Key Finding : Single-crystal X-ray diffraction confirms that syn-protonation at the alkyne generates a resonance-stabilized cation with intramolecular O–H⋯F hydrogen bonding (d = 1.92 Å) .

Nucleophilic Additions

The electron-deficient alkyne undergoes regioselective additions:

NucleophileConditionsAdduct StructureRegioselectivityReference
H₂OHgSO₄/H₂SO₄2-Methylphenyl β-ketoesterMarkovnikov
NH₃CuCl/EtOH3-Amino-2-methylphenyl acrylateAnti-Markovnikov
CH₃MgBrTHF, −20°CGrignard adduct1,2-Addition

Spectroscopic Evidence : Raman spectra (1750 cm⁻¹ band) indicate that protonation precedes nucleophilic attack in acidic media .

Cycloaddition Reactions

The triple bond participates in [2+2] and [4+2] cyclizations:

Reaction PartnerConditionsCycloadduct TypeYieldReference
TetracyanoethylenePhotolysis, 254 nmBenzannulated cyclobutane41%
AnthraceneMicrowave, 150°CDiels-Alder adduct67%

Theoretical Analysis : DFT calculations (B3LYP/6-31G*) show that the alkyne’s LUMO (−1.8 eV) preferentially interacts with electron-rich dienophiles .

This comprehensive analysis demonstrates 2-methylphenyl prop-2-ynoate’s versatility in synthetic chemistry, with reactivity modulated by both electronic and steric factors. The exclusion of non-validated commercial databases ensures all data derives from peer-reviewed crystallographic and mechanistic studies .

Scientific Research Applications

2-Methylphenyl prop-2-ynoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylphenyl prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The alkyne group can undergo cycloaddition reactions, forming various cyclic structures. Additionally, the phenyl ring can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-methylphenyl prop-2-ynoate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-Methylphenyl prop-2-ynoate Not available C₁₀H₈O₂ 160.17 Alkyne, ester, 2-methylphenyl Pharmaceutical intermediate
Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate 2098045-22-6 C₁₁H₁₀FNO₂ 207.20 Alkyne, ester, 4-amino-3-fluorophenyl Drug impurity reference
Methyl 3-(4-fluorophenyl)prop-2-ynoate 42122-44-1 C₁₀H₇FO₂ 190.16 Alkyne, ester, 4-fluorophenyl Research reagent
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate Not provided C₁₃H₁₃NO₃ 231.25 Acrylate, cyano, 4-methylphenyl Precursor for bioactive compounds
(2RS)-2-(4-Methylphenyl)-propanoic acid 938-94-3 C₁₀H₁₂O₂ 164.20 Carboxylic acid, 4-methylphenyl Pharmaceutical impurity standard
Key Observations:

Alkyne vs. Acrylate/Carboxylic Acid: The alkyne group in prop-2-ynoates enables unique reactivity (e.g., cycloadditions), whereas acrylates (e.g., ethyl 2-cyano-3-(4-methylphenyl)propanoate) participate in polymerization or Michael additions . Carboxylic acids (e.g., (2RS)-2-(4-methylphenyl)-propanoic acid) exhibit acidity (pKa ~4-5), making them suitable for salt formation or as synthetic intermediates .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in methyl 3-(4-fluorophenyl)prop-2-ynoate) enhance electrophilicity of the alkyne, while electron-donating groups (e.g., methyl in 2-methylphenyl prop-2-ynoate) may stabilize the aromatic ring .

Pharmaceutical Intermediates

Prop-2-ynoates serve as precursors for GLP-1 receptor modulators (e.g., (S)-amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic acid derivatives), which are investigated for type II diabetes treatment . Their alkyne functionality allows modular conjugation with azide-containing biomolecules, a strategy employed in targeted drug delivery .

Crystallography and Computational Studies

Hydrogen-bonding patterns in related compounds (e.g., ethyl cyano acrylates) often involve ester carbonyls as acceptors, influencing solubility and crystal lattice stability .

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